molecular formula C15H15NO3S B1665549 Adrafinil, (R)- CAS No. 827603-92-9

Adrafinil, (R)-

Cat. No.: B1665549
CAS No.: 827603-92-9
M. Wt: 289.4 g/mol
InChI Key: CGNMLOKEMNBUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adrafinil, (R)- is the R isomer of Adrafinil -- a eugeroic that was formerly used to promote alertness, attention, wakefulness, mood, and other parameters, particularly in the elderly.

Scientific Research Applications

Behavioral and Cognitive Effects in Animals

  • Increased Nocturnal Activity in Primates: Adrafinil significantly increased the nocturnal activity of rhesus monkeys, with higher doses (90 and 120 mg/kg) leading to activity levels nearly identical to daytime activity (Milhaud & Klein, 1985).
  • Enhanced Learning and Vigilance in Aged Canines: Studies on aged dogs showed that Adrafinil improved learning, indicated by a decrease in errors and trials to criterion, and increased locomotion without producing stereotypical behavior (Siwak et al., 2000); (Siwak, Callahan, & MilgramNorton, 2000); (Milgram et al., 2000).

Pharmacokinetics and Separation Techniques

  • Enantioselective Separation in Rat Serum and Urine: A study developed a HPLC method for the enantioselective separation of Adrafinil and its metabolite Modafinil in rat serum and urine, showcasing the drug's pharmacokinetics (Rao & Shinde, 2009).
  • Pharmacokinetic Studies in Rats: LC-ESI-MS determination method was developed to investigate Adrafinil's pharmacokinetics in rats, demonstrating a specific, accurate, precise, and reproducible method for studying the drug (Rao, Shinde, Talluri, & Agawane, 2008).

Comparative Behavioral Studies

  • Comparison with Other Drugs in Aged Dogs: A study comparing Adrafinil, propentofylline, and nicergoline in aged dogs found that Adrafinil significantly increased locomotion and exploratory behavior, unlike the other drugs (Siwak et al., 2000).

Unique Psychopharmacological Profile

  • Unique Behavioral Profile in Mice: Adrafinil exhibited a unique behavioral profile in mice, increasing locomotor activity and demonstrating antidepressant-like effects without dopaminergic or peripheral sympathetic effects, suggesting central alpha 1-adrenergic stimulation (Rambert et al., 1986).

Properties

CAS No.

827603-92-9

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(R)-benzhydrylsulfinyl]-N-hydroxyacetamide

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m1/s1

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)NO

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Appearance

Solid powder

63547-13-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adrafinil
adrafinyl
benzhydrylsulfinylacetohydroxamic acid
CRL 40028
CRL-40028
Olmifon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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